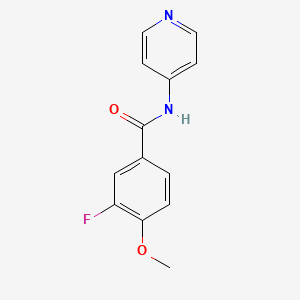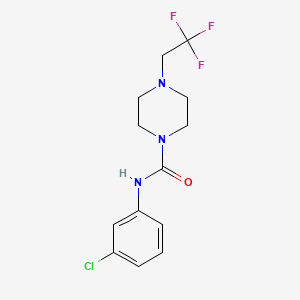![molecular formula C17H18N6O B15117104 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B15117104.png)
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids . The piperazine ring is often introduced through nucleophilic substitution reactions, while the pyridazine ring can be synthesized via condensation reactions involving hydrazines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce piperazine derivatives .
Applications De Recherche Scientifique
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridazine ring may contribute to its overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H18N6O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H18N6O/c1-2-4-14(5-3-1)15-6-7-17(20-19-15)23-10-8-22(9-11-23)12-16-18-13-24-21-16/h1-7,13H,8-12H2 |
Clé InChI |
GBNKNFXUSJYTPE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=NOC=N2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dimethylphenyl)-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B15117025.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B15117029.png)
![9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117044.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B15117050.png)
![6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15117051.png)
![6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117056.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B15117061.png)
![6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B15117062.png)
![Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B15117066.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B15117070.png)
![4-methanesulfonyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117078.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

